Peramine

Description

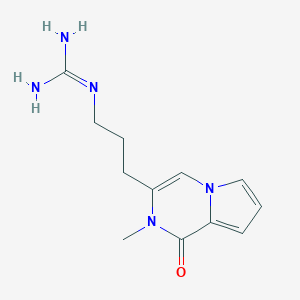

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWWGRUJOCIUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145178 | |

| Record name | Peramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102482-94-0 | |

| Record name | Peramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102482940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Peramine?

An In-depth Technical Guide to the Chemical Structure of Peramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent pyrrolopyrazine alkaloid produced by mutualistic epichloë endophytic fungi, which are commonly found in cool-season grasses like perennial ryegrass (Lolium perenne).[1][2] This natural product serves as a key mediator in plant-biotic interactions, providing the host plant with significant resistance to biotic stressors. Its primary and most studied biological activity is its role as a highly effective insect feeding deterrent, particularly against the Argentine stem weevil (Listronotus bonariensis).[3] Unlike other endophyte-derived alkaloids, such as ergot alkaloids and lolitrems, this compound exhibits selective activity against invertebrates and is not known to be toxic to mammalian herbivores.[4] This selectivity makes this compound an attractive subject for research in the development of natural, environmentally friendly crop protection strategies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Identification

This compound is a unique alkaloid characterized by a pyrrolopyrazine core structure linked to a guanidinium (B1211019) group.[5] This combination of a lipophilic ring system and a hydrophilic side chain is novel among insect feeding deterrents.[5]

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine | [1] |

| Molecular Formula | C₁₂H₁₇N₅O | [1] |

| CAS Number | 102482-94-0 | [1] |

| Molecular Weight | 247.30 g/mol | [1] |

| InChI Key | GQWWGRUJOCIUKI-UHFFFAOYSA-N | [6] |

Physicochemical and Biological Properties

Table 2: Physicochemical and Biological Properties of this compound

| Property | Value/Description | Reference(s) |

| Physical State | Crystalline solid (general for alkaloids with oxygen) | [7] |

| Color | Colorless (general for most alkaloids) | [7] |

| Melting Point | Not specified in the reviewed literature. | |

| Solubility | Water-soluble; distributed throughout all plant fluids. Generally, alkaloids are soluble in organic solvents and form water-soluble salts with acids. | [5][8] |

| pKa | Not specified in the reviewed literature. The guanidinium group suggests a basic character. | |

| Biological Activity | Potent insect feeding deterrent. | [3] |

| Mechanism of Action | Proposed to be a dopamine (B1211576) receptor agonist, disrupting insect neurophysiology. | [6] |

| Insect Feeding Deterrence | Effective against Argentine stem weevil adults at 0.1 µg/g and larvae at 10 µg/g. | [9] |

Experimental Protocols

Chemical Synthesis of this compound

A seven-step synthesis of this compound has been described, which involves three chromatographic separations. The key steps include an enolate alkylation of a pyrrole-fused diketopiperazine, reduction of the acyl pyrrole, and dehydration of the intermediate pyrrolyl carbinol to form the pyrrolopyrazine core.[1][5]

General Procedure:

-

Preparation of the Pyrrole-fused Diketopiperazine (DKP): The synthesis begins with the formation of the DKP core.

-

Enolate Alkylation: The DKP is then subjected to enolate alkylation. The choice of base and reaction conditions is critical to favor mono-alkylation over bis-alkylation. For instance, using cesium carbonate (Cs₂CO₃) as the base with an alkylating agent like allyl bromide in acetonitrile (B52724) can yield the desired mono-alkylated product.[5]

-

Reduction of the Acyl Pyrrole: The resulting compound undergoes reduction of the acyl pyrrole.

-

Dehydration: Dehydration of the intermediate pyrrolyl carbinol establishes the pyrrolopyrazine core of this compound.[1][5]

-

Functional Group Manipulation: Subsequent steps involve the conversion of the terminal functional group to the guanidinium moiety to yield this compound.

Isolation of this compound from Endophyte-Infected Grass

While a detailed, standardized protocol is not available in a single source, a general procedure can be outlined based on methods for alkaloid extraction from plant material.

General Procedure:

-

Sample Preparation: Freeze-dry and grind the endophyte-infected plant material (e.g., Lolium perenne) to a fine powder.[8][10]

-

Extraction: Extract the powdered material with a suitable solvent. A common method involves using 80% methanol. The extraction is often repeated to ensure maximum yield.[10]

-

Purification: The crude extract is then subjected to purification steps. This may involve liquid-liquid partitioning and chromatographic techniques such as flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other plant metabolites and alkaloids.[11]

-

Analysis: The purified fractions are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and purity of this compound.[11]

Insect Feeding Deterrence Bioassay

A no-choice bioassay can be used to evaluate the feeding deterrence of this compound against insects like the Argentine stem weevil.

General Procedure:

-

Diet Preparation: Prepare an artificial diet for the target insect.

-

Treatment Application: Incorporate different concentrations of this compound into the diet. A control diet without this compound should also be prepared.

-

Insect Exposure: Place individual insects (larvae or adults) in containers with the treated or control diet.

-

Data Collection: After a set period, measure parameters such as the amount of diet consumed, insect weight gain or loss, and survival rate.[3]

-

Analysis: Compare the results from the treated groups to the control group to determine the feeding deterrent effect of this compound.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound in endophytic fungi is a streamlined process primarily involving a single, multifunctional enzyme.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. A Countermeasure Strategy against this compound Developed by Chilesia rudis in the Endophyte–Ryegrass–Herbivore Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. nzgajournal.org.nz [nzgajournal.org.nz]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Effects of Drought Stress on this compound and Lolitrem B in Epichloë-Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nzgajournal.org.nz [nzgajournal.org.nz]

- 10. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Peramine Biosynthesis Pathway in Endophytic Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peramine is a potent insect-feeding deterrent alkaloid produced by various endophytic fungi, primarily from the genera Epichloë and Neotyphodium. These fungi form symbiotic relationships with cool-season grasses, providing protection against insect herbivores. The biosynthesis of this compound is a fascinating process, primarily orchestrated by a single, large non-ribosomal peptide synthetase (NRPS). In some fungal species, this core pathway is part of a larger biosynthetic gene cluster, leading to further structural modifications of the this compound scaffold. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the key enzymes, genes, and chemical intermediates. It details quantitative data on this compound production, outlines experimental protocols for its study, and presents visual diagrams of the biosynthetic and experimental workflows. This document is intended to be a valuable resource for researchers in natural product chemistry, fungal genetics, and drug discovery.

Introduction

Endophytic fungi of the genera Epichloë and Neotyphodium are well-known for their ability to produce a diverse array of bioactive secondary metabolites.[1] Among these, this compound, a pyrrolopyrazine alkaloid, stands out due to its potent insect-deterrent properties.[2] The presence of this compound in endophyte-infected grasses confers a significant ecological advantage by protecting the host plant from herbivory.[2] The biosynthesis of this unique alkaloid is a subject of considerable scientific interest, with implications for agricultural biotechnology and the development of novel insecticides.

The core of this compound biosynthesis is catalyzed by a single, two-module non-ribosomal peptide synthetase (NRPS) known as PerA.[1] This enzyme orchestrates the condensation of two amino acid precursors, L-arginine and L-proline (in the form of 1-pyrroline-5-carboxylate), to form the characteristic pyrrolopyrazine ring structure of this compound.[3] More recent genomic studies have revealed that in some fungal species, such as those of the genus Metarhizium, the gene encoding PerA (perA) is located within a larger biosynthetic gene cluster termed the pyrrolopyrazine (PPZ) cluster.[4] This cluster contains genes for additional enzymes that can modify the this compound molecule, leading to a greater diversity of related compounds.[4]

This guide will provide an in-depth exploration of the this compound biosynthesis pathway, from the core enzymatic machinery to the extended pathway found in certain fungal lineages. We will present quantitative data on this compound production, detailed experimental methodologies for its investigation, and visual representations of the key processes.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that can be divided into a core pathway, responsible for the synthesis of the this compound backbone, and an extended pathway that leads to modified this compound derivatives.

The Core Pathway: Synthesis of this compound by PerA

The central enzyme in this compound biosynthesis is PerA, a large, modular non-ribosomal peptide synthetase.[1] The perA gene encodes this multi-domain enzyme, which catalyzes the entire biosynthetic sequence. The synthesis of this compound proceeds through the following key steps:

-

Substrate Recognition and Activation: The first module of PerA recognizes and activates L-proline, which is likely converted to its reactive intermediate, 1-pyrroline-5-carboxylate. The second module recognizes and activates L-arginine. This activation is an ATP-dependent process that results in the formation of aminoacyl-adenylates.

-

Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains) within their respective modules.

-

Condensation: The condensation (C) domain of the second module catalyzes the formation of a peptide bond between the proline residue on the first module and the arginine residue on the second module.

-

Cyclization and Release: The final steps involve the cyclization of the dipeptide intermediate and its release from the enzyme to form the stable pyrrolopyrazine ring structure of this compound.

The Extended Pyrrolopyrazine (PPZ) Pathway

In some fungi, such as Metarhizium species, the perA gene is part of a larger pyrrolopyrazine (PPZ) biosynthetic gene cluster. This cluster contains up to seven or more genes (ppzA-ppzG) that encode enzymes for the further modification of this compound.[4] This extended pathway leads to the production of a variety of this compound derivatives.

Key enzymes and their functions in the extended PPZ pathway include:

-

PpzC and PpzD: These are iron(II) and α-ketoglutarate-dependent oxygenases that are involved in the hydroxylation of this compound to produce 8-hydroxythis compound.

-

PpzF: This is a sulfotransferase that catalyzes the sulfation of 8-hydroxythis compound to form this compound-8-O-sulfate.

The discovery of this extended pathway highlights the modularity and evolutionary diversity of secondary metabolite biosynthesis in fungi.

Quantitative Data on this compound Production

The production of this compound by endophytic fungi can vary significantly depending on the fungal strain, the host plant species, and environmental conditions. The following table summarizes some reported concentrations of this compound in different endophyte-grass associations.

| Fungal Species (Strain) | Host Grass Species | Plant Tissue | This compound Concentration (µg/g dry weight) | Reference |

| Epichloë festucae var. lolii | Lolium perenne | Leaves | 15.2 - 184.1 | [5] |

| Epichloë festucae var. lolii | Lolium perenne | Leaves (drought-stressed) | Increased concentration with stress | [1] |

| Epichloë coenophiala | Festuca arundinacea | Leaves | 54 - 80 | [6] |

| Epichloë sp. | Festuca sinensis | Above-ground tissues | Variable with season | [6] |

| Neotyphodium lolii | Lolium perenne | Aphids feeding on grass | 0.19 | [7] |

Note on Enzyme Kinetics: Detailed enzyme kinetic data (Km, kcat) for PerA is not extensively reported in the literature. However, studies on other non-ribosomal peptide synthetases have shown that the Km values for amino acid substrates are typically in the micromolar to low millimolar range, and kcat values can vary widely depending on the specific enzyme and reaction conditions.[8][9]

Detailed Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques. The following sections provide detailed protocols for key experiments.

This compound Extraction and Quantification by HPLC-MS/MS

This protocol describes the extraction of this compound from fungal cultures or plant material and its quantification using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

4.1.1. Materials

-

Freeze-dried fungal mycelium or plant tissue

-

Extraction solvent: Methanol (B129727)/water/acetic acid (79:20:1, v/v/v)

-

This compound standard

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 2.7 µm)

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Syringe filters (0.22 µm)

4.1.2. Extraction Procedure

-

Weigh approximately 100 mg of freeze-dried and ground sample into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of extraction solvent to the tube.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Column temperature: 40 °C

-

Flow rate: 0.3 mL/min

-

Injection volume: 5 µL

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

-

Mass Spectrometry Conditions (Positive Ion Mode):

-

Ion source: Electrospray ionization (ESI)

-

Capillary voltage: 3.5 kV

-

Gas temperature: 300 °C

-

Gas flow: 10 L/min

-

Nebulizer pressure: 45 psi

-

MRM transitions for this compound:

-

Quantifier: m/z 249.2 -> 175.1

-

Qualifier: m/z 249.2 -> 206.1

-

-

4.1.4. Quantification

Prepare a calibration curve using a serial dilution of the this compound standard. The concentration of this compound in the samples is determined by comparing the peak area of the quantifier ion to the calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of the perA gene and other genes in the PPZ cluster using quantitative reverse transcription PCR (qRT-PCR).

4.2.1. RNA Extraction

-

Harvest fungal mycelium or endophyte-infected plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[10][11]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

4.2.2. cDNA Synthesis

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's protocol.

4.2.3. qRT-PCR

-

Design primers specific to the target gene (perA or other PPZ genes) and a reference gene (e.g., β-tubulin or GAPDH).

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR on a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95 °C for 10 min

-

40 cycles of:

-

Denaturation: 95 °C for 15 s

-

Annealing/Extension: 60 °C for 1 min

-

-

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[1][12]

Heterologous Expression of the perA Gene

Heterologous expression of the perA gene in a suitable host, such as Pichia pastoris or Aspergillus oryzae, can be used to confirm its function and to produce this compound for further studies.[13][14][15]

4.3.1. Vector Construction

-

Amplify the full-length perA cDNA from a this compound-producing fungus using high-fidelity DNA polymerase.

-

Clone the perA gene into an appropriate expression vector under the control of a strong, inducible promoter (e.g., the AOX1 promoter for P. pastoris).

-

Verify the construct by DNA sequencing.

4.3.2. Transformation

-

Linearize the expression vector and transform it into the host cells using electroporation or a chemical method.

-

Select for transformants on appropriate selection media.

4.3.3. Expression and Analysis

-

Grow the transformed host cells in a suitable medium to a high density.

-

Induce gene expression by adding the appropriate inducer (e.g., methanol for the AOX1 promoter).

-

After a period of induction, harvest the cells and/or the culture medium.

-

Extract and analyze for this compound production using HPLC-MS/MS as described in section 4.1.

Site-Directed Mutagenesis of the perA Gene

Site-directed mutagenesis can be used to investigate the function of specific amino acid residues within the PerA enzyme.[16][17]

4.4.1. Primer Design

-

Design complementary primers containing the desired mutation in the center. The primers should be 25-45 bases in length and have a melting temperature (Tm) of ≥78 °C.

4.4.2. PCR Amplification

-

Perform PCR using a high-fidelity DNA polymerase with the perA expression plasmid as the template and the mutagenic primers.

-

The PCR program should include a sufficient number of cycles (e.g., 18) to amplify the entire plasmid.

4.4.3. Template Digestion and Transformation

-

Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transform the DpnI-treated PCR product into competent E. coli cells.

4.4.4. Screening and Verification

-

Isolate plasmid DNA from the resulting colonies.

-

Screen for the desired mutation by DNA sequencing.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the identification and characterization of the this compound biosynthesis pathway.

Conclusion

The this compound biosynthesis pathway in endophytic fungi is a prime example of the elegant and efficient machinery that has evolved for the production of bioactive natural products. The central role of the non-ribosomal peptide synthetase PerA, and the discovery of the extended PPZ pathway, provide valuable insights into the genetic and biochemical basis of secondary metabolism in these important symbiotic fungi. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the complexities of this fascinating pathway and to harness its potential for applications in agriculture and drug development. Further research into the regulation of the perA gene and the PPZ cluster, as well as the precise catalytic mechanisms of the involved enzymes, will undoubtedly reveal new and exciting aspects of fungal biochemistry and molecular genetics.

References

- 1. Real-time quantitative RT-PCR assay of gene expression in plant roots during fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for RNA extraction and transcriptomic analysis of single fungal spores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induced Defense in Ryegrass–Epichloë Symbiosis Against Listronotus bonariensis: Impact on this compound Levels and Pest Performance | MDPI [mdpi.com]

- 4. Orthologous this compound and pyrrolopyrazine-producing biosynthetic gene clusters in Metarhizium rileyi, Metarhizium majus and Cladonia grayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 6. Frontiers | Effects of Seasonal Variation on the Alkaloids of Different Ecotypes of Epichloë Endophyte-Festuca sinensis Associations [frontiersin.org]

- 7. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verification Required - Princeton University Library [oar.princeton.edu]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 13. Heterologous Production of Fungal Effectors in Pichia pastoris | Springer Nature Experiments [experiments.springernature.com]

- 14. Heterologous production of fungal effectors in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Site-Directed Mutagenesis [protocols.io]

- 17. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

Unveiling the Biological intricacies of Peramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Peramine, a pyrrolopyrazine alkaloid produced by endophytic fungi of the genera Epichloë and Neotyphodium, stands as a significant natural product with potent biological activity. This technical guide provides an in-depth exploration of the biological functions of this compound, with a particular focus on its well-documented insect antifeedant properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields.

Core Biological Activity: Insect Feeding Deterrence

The most pronounced and extensively studied biological effect of this compound is its role as a powerful feeding deterrent against a range of invertebrate herbivores. This activity is particularly effective against the Argentine (B1223179) stem weevil (Listronotus bonariensis), a major pest of perennial ryegrass.[1] this compound is not an acute contact poison but rather acts by dissuading insects from feeding on plants that contain it.[2]

Quantitative Analysis of Feeding Deterrence

The efficacy of this compound as an insect feeding deterrent has been quantified in several studies. The following table summarizes key findings from bioassays conducted on the Argentine stem weevil.

| Insect Species | Life Stage | Bioassay Type | This compound Concentration | Observed Effect | Reference |

| Listronotus bonariensis | Adult | Artificial Diet | 0.1 µg/g | Feeding deterrence | [1] |

| Listronotus bonariensis | Larva | Artificial Diet | 10 µg/g | Feeding deterrence | [1] |

| Listronotus bonariensis | Larva | No-choice test | 2 µg/g | Reduced feeding and development | [1][3] |

| Listronotus bonariensis | Adult | Artificial Diet | 45 ng/g | 41.1% reduction in feeding performance | [4] |

| Listronotus bonariensis | Adult | Artificial Diet | 90 ng/g | 12.9% reduction in feeding performance | [4] |

| Listronotus bonariensis | Adult | Artificial Diet | 135 ng/g | 36.2% reduction in feeding performance | [4] |

Effects on Livestock

In contrast to its potent effects on insects, this compound appears to have a low level of toxicity in livestock. Studies conducted on pen-fed lambs have shown no adverse effects on feed intake, fecal moisture, or overall health when administered this compound orally at doses of 40 mg/head/day for 5.5 days, followed by 80 mg/head/day for a further 1.5 days.[5] This suggests that this compound is likely not a significant factor in endophyte-related toxicity syndromes observed in grazing animals, which are attributed to other alkaloids like lolitrem B and ergovaline.

Biosynthesis of this compound

The biosynthesis of this compound in endophytic fungi is a relatively simple pathway, primarily involving a two-module non-ribosomal peptide synthetase (NRPS) known as PerA. This enzyme is encoded by the perA gene. The synthesis process also requires a phosphopantetheinyl transferase (PPTase) to activate the NRPS. The pathway utilizes L-arginine and L-proline as precursor amino acids.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying this compound's insect feeding deterrent activity is not yet fully elucidated. However, it is hypothesized to involve the insect's nervous system. The rapid rejection of this compound-containing food suggests the involvement of gustatory (taste) receptors. While the specific receptor target for this compound has not been identified, biogenic amine receptors, such as octopamine (B1677172) and tyramine (B21549) receptors, are known targets for other insecticidal and neuromodulatory compounds and represent plausible candidates for further investigation.[6] The activation of such receptors could trigger downstream signaling cascades, leading to aversive behaviors like feeding cessation. Further research is required to identify the specific neuronal pathways and signaling molecules modulated by this compound.

Experimental Protocols

Insect Feeding Bioassay (Argentine Stem Weevil)

The following provides a generalized protocol for assessing the feeding deterrent properties of this compound against the Argentine stem weevil, based on methodologies described in the literature.[1][4][7]

1. Insect Rearing:

- Argentine stem weevils (Listronotus bonariensis) are reared on a suitable host plant, such as perennial ryegrass, under controlled environmental conditions (e.g., 20-25°C, 16:8 light:dark photoperiod).

- Adults are collected for use in bioassays.

2. Artificial Diet Preparation:

- A standard artificial diet for weevils is prepared. A typical composition includes agar, water, sucrose, and a protein source.

- The diet is autoclaved and allowed to cool to approximately 50-60°C.

3. Incorporation of this compound:

- A stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol (B129727) or water).

- The this compound solution is added to the molten artificial diet to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ng/g).

- A control diet is prepared by adding an equivalent volume of the solvent without this compound.

- The diets are poured into petri dishes or other suitable containers and allowed to solidify.

4. No-Choice Bioassay:

- Individual adult weevils are pre-weighed and placed in separate containers with a pre-weighed block of either the control or a this compound-containing diet.

- The containers are maintained under controlled environmental conditions for a set period (e.g., 48-96 hours).

- At the end of the assay period, the weevils and the remaining diet blocks are re-weighed.

- Feeding deterrence is assessed by comparing the weight gain of weevils and the amount of diet consumed between the control and this compound treatments.

5. Data Analysis:

- Statistical analysis (e.g., ANOVA, t-test) is performed to determine significant differences in weight gain and food consumption between the different treatment groups.

- The effective concentration required to deter feeding by 50% (EC50) can be calculated using probit analysis.

Experimental Workflow for Insect Bioassay

Future Directions

While the insect antifeedant properties of this compound are well-established, several areas warrant further investigation. Elucidating the precise molecular target and the downstream signaling pathways in insects will provide a more complete understanding of its mode of action and could inform the development of novel, targeted pest control strategies. Additionally, more comprehensive toxicological studies in a wider range of non-target organisms will further solidify the safety profile of this compound. The heterologous expression of the this compound biosynthesis pathway in different microbial or plant systems also presents an exciting avenue for sustainable production of this valuable natural product.

References

- 1. Effect of fungal metabolite this compound and analogs on feeding and development of argentine stem weevil (Listronotus bonariensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Countermeasure Strategy against this compound Developed by Chilesia rudis in the Endophyte–Ryegrass–Herbivore Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nzsap.org [nzsap.org]

- 6. Specificity of Monoterpene Interactions with Insect Octopamine and Tyramine Receptors: Insights from in Silico Sequence and Structure Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Peramine in Grasses: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramine is a potent insect feeding deterrent naturally found in various cool-season grasses. Its presence is not a product of the grass itself, but rather a symbiotic relationship with endophytic fungi of the genera Epichloë and Neotyphodium. These fungi reside within the grass tissues, producing a range of alkaloids, including this compound, which confer protection against insect herbivores. This technical guide provides an in-depth overview of the natural sources of this compound, the intricate details of its biosynthesis, and comprehensive protocols for its extraction and quantification.

Natural Occurrence of this compound

This compound is exclusively produced by endophytic fungi living in mutualistic symbiosis with cool-season grasses. The fungal endophyte gains nutrients and a protected environment from the host grass, while the grass benefits from the production of alkaloids that deter pests. This symbiotic relationship is a key factor in the ecological success and resilience of many pasture grasses.

Key grass species known to host this compound-producing endophytic fungi include:

-

Perennial Ryegrass (Lolium perenne) : One of the most extensively studied hosts, perennial ryegrass infected with Epichloë festucae var. lolii (formerly Neotyphodium lolii) is a significant source of this compound.

-

Tall Fescue (Festuca arundinacea) : In association with the endophyte Epichloë coenophiala (formerly Neotyphodium coenophialum), tall fescue is another major host for this compound production.

-

Festuca species : Various other fescue species have been found to harbor this compound-producing endophytes.

-

Elymus species : Certain species within this genus also form symbiotic relationships with this compound-producing fungi.

The concentration of this compound within the host grass is influenced by several factors, including the specific grass cultivar, the endophyte strain, environmental conditions such as drought, and the age and tissue type of the plant.[1] this compound is water-soluble and is distributed throughout the plant, including in the guttation fluid exuded from leaves.[2]

Quantitative Analysis of this compound Concentration

The following table summarizes this compound concentrations found in various grass-endophyte associations as reported in the scientific literature. These values highlight the variability in this compound content due to genetic and environmental factors.

| Grass Species | Endophyte Strain(s) | Plant Part/Condition | This compound Concentration (µg/g dry weight unless otherwise specified) | Reference(s) |

| Lolium perenne (Perennial Ryegrass) | Standard Endophyte (SE), NEA11, NEA12 (non-transgenic and transgenic) | In vitro culture | Variable, with some transgenic strains showing increased production. | [3] |

| Lolium perenne (Perennial Ryegrass) | Epichloë festucae var. lolii | Aboveground tissue under varying drought stress (15%, 30%, 45%, 60% relative saturation moisture content) | Increased with severe drought stress. | [1] |

| Lolium perenne (Perennial Ryegrass) | Wild-type and various selected strains (e.g., AR1, AR37) | Herbage | Concentrations can be significantly different between endophyte strains. | [4] |

| Lolium perenne (Perennial Ryegrass) | Epichloë festucae var. lolii | Guttation fluid | 0.554 µg/mL | [5] |

| Lolium perenne (Perennial Ryegrass) | Neotyphodium lolii | Cut leaf fluid | Detected in all associations studied. | [2] |

| Festuca arundinacea (Tall Fescue) | Neotyphodium coenophialum | Cut leaf fluid | Detected in all associations studied. | [2] |

The Biosynthesis of this compound

The production of this compound is a fascinating example of non-ribosomal peptide synthesis. The entire biosynthetic pathway is catalyzed by a single, large, multi-domain enzyme known as This compound Synthetase (PerA) . This enzyme is a two-module non-ribosomal peptide synthetase (NRPS) encoded by the perA gene.[6][7][8]

The PerA enzyme is organized into two modules, each responsible for the activation and incorporation of a specific amino acid. The domains within each module work in a coordinated, assembly-line fashion to construct the this compound molecule.

The key domains of the PerA enzyme and their functions are:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids attached to the T domains of adjacent modules.

-

N-methylation (M) domain: While present in some NRPS systems, its specific role in this compound synthesis requires further elucidation, but it is predicted to be involved in the modification of one of the amino acid substrates.

-

Reduction (R) domain: This terminal domain is crucial for the reductive release and cyclization of the dipeptide intermediate to form the final pyrrolopyrazine core of this compound.

A phosphopantetheinyl transferase (PPTase) is also required to attach the essential phosphopantetheinyl co-factor to the T domains of the NRPS.[6]

Caption: The modular organization of the this compound Synthetase (PerA) enzyme.

Experimental Protocols

Protocol 1: Isolation of Endophytic Fungi from Grass Tissue

This protocol describes a standard method for isolating Epichloë or Neotyphodium endophytes from host grass tissue.

Materials:

-

Healthy grass tillers

-

10% sodium hypochlorite (B82951) solution

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) plates amended with an antibiotic (e.g., streptomycin) to suppress bacterial growth

-

Sterile scalpel and forceps

-

Laminar flow hood

Procedure:

-

Surface Sterilization:

-

Thoroughly wash the grass tillers with running tap water.

-

Under a laminar flow hood, immerse the tillers in 70% ethanol for 1 minute.

-

Transfer the tillers to a 10% sodium hypochlorite solution for 3-5 minutes.

-

Rinse the tillers three times with sterile distilled water to remove any residual sterilizing agents.

-

-

Plating:

-

Using a sterile scalpel, cut the surface-sterilized tillers into small segments (approximately 5 mm).

-

Place the segments onto the surface of the PDA plates.

-

Seal the plates with parafilm.

-

-

Incubation:

-

Incubate the plates at 22-25°C in the dark for 2-4 weeks.

-

Monitor the plates regularly for the emergence of fungal hyphae from the cut ends of the grass segments.

-

-

Sub-culturing:

-

Once fungal growth is observed, aseptically transfer a small piece of the mycelium to a fresh PDA plate to obtain a pure culture.

-

Caption: Workflow for the isolation of endophytic fungi from grass tissue.

Protocol 2: Extraction and Quantification of this compound using HPLC-MS

This protocol outlines a general method for the extraction and quantification of this compound from grass samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials:

-

Freeze-dried and ground grass tissue

-

Extraction solvent (e.g., 80% methanol (B129727) or a mixture of water, acetonitrile, and formic acid)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC-MS system equipped with a C18 reversed-phase column

-

This compound analytical standard

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of freeze-dried and ground grass tissue into a microcentrifuge tube.

-

Add 1 mL of the extraction solvent.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate for 15 minutes in a sonicator bath.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

-

Sample Preparation for HPLC-MS:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute this compound. For example:

-

0-2 min: 95% A, 5% B

-

2-10 min: Gradient to 5% A, 95% B

-

10-12 min: Hold at 5% A, 95% B

-

12-12.1 min: Return to 95% A, 5% B

-

12.1-15 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific precursor and product ions of this compound (e.g., using Multiple Reaction Monitoring - MRM). The exact m/z values should be determined using a pure standard.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

-

Quantify the amount of this compound in the grass samples by comparing the peak areas to the calibration curve.

-

Caption: Workflow for the extraction and quantification of this compound.

Conclusion

This compound is a vital component of the defensive mutualism between endophytic fungi and cool-season grasses, offering a natural and effective deterrent against insect pests. Understanding the intricacies of its biosynthesis, its distribution in nature, and the methods for its analysis is crucial for researchers in agronomy, natural product chemistry, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into this fascinating and important biomolecule. The continued study of this compound and its biosynthetic pathway may lead to novel strategies for crop protection and the development of new bioactive compounds.

References

- 1. Effects of Drought Stress on this compound and Lolitrem B in Epichloë-Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and other fungal alkaloids are exuded in the guttation fluid of endophyte-infected grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nzgajournal.org.nz [nzgajournal.org.nz]

- 7. Orthologous this compound and pyrrolopyrazine-producing biosynthetic gene clusters in Metarhizium rileyi, Metarhizium majus and Cladonia grayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disparate independent genetic events disrupt the secondary metabolism gene perA in certain symbiotic Epichloë species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Defense: A Technical Guide to the perA Gene's Role in Peramine Synthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the pivotal role of the perA gene in the biosynthesis of peramine, a potent insect deterrent produced by endophytic fungi of the Epichloë genus. This guide, tailored for researchers, scientists, and drug development professionals, delves into the molecular intricacies of this compound synthesis, offering a deep dive into the genetic and biochemical mechanisms governed by perA. The document provides a wealth of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this crucial biosynthetic pathway.

This compound is a pyrrolopyrazine alkaloid that plays a significant role in protecting host grasses from insect herbivory. The synthesis of this valuable secondary metabolite is orchestrated by a single, multifunctional gene, perA.[1][2] This gene encodes a two-module nonribosomal peptide synthetase (NRPS), an enzyme essential for the production of this compound.[3][4] The critical nature of perA is underscored by the fact that it is the only pathway-specific gene required for this compound biosynthesis.

Targeted gene displacement experiments have unequivocally demonstrated that a functional perA gene is indispensable for this compound production.[5] Studies have identified various mutations within the perA gene, including point mutations, deletions, and insertions, particularly within the adenylation domains, which result in a this compound-negative phenotype.[3][4]

Quantitative Analysis of perA Function

The functional necessity of the perA gene is starkly illustrated by comparative analysis of this compound concentrations in wild-type Epichloë festucae strains and their perA-mutant counterparts. Strains harboring a functional perA gene exhibit significant this compound production, whereas those with mutations that disrupt the gene show no detectable levels of the alkaloid.

| Epichloë festucae Strain | perA Gene Feature | This compound Concentration (ppm) |

| Fl1 | Functional perA | 15–90 |

| Frc7 | Functional perA | 19.5 |

| E189 | perA-ΔR | Not Detected |

| Fg1 | Deletion in A2 domain | Not Detected |

| Frc5 | perA-ΔR | Not Detected |

Table 1: this compound concentrations in various E. festucae isolates, highlighting the impact of perA gene functionality. Data sourced from Berry et al. (2015).[3]

Furthermore, genetic modification to introduce an additional functional copy of the perA gene into endophyte strains has been shown to confer or enhance this compound production. Transgenic strains, both those originally lacking a functional perA and those already producing this compound, demonstrated the capacity for this compound synthesis in vitro, albeit at variable levels.

| Endophyte Strain | Transgenic Status | Mean this compound Concentration (ppm) in vitro |

| SE | Non-transgenic | 1.2 |

| SE | Transgenic (with perA) | 2.5 |

| NEA11 | Non-transgenic | 0.8 |

| NEA11 | Transgenic (with perA) | 1.5 |

| NEA12 | Non-transgenic | 0 |

| NEA12 | Transgenic (with perA) | 1.8 |

Table 2: Comparison of in vitro this compound production between non-transgenic and transgenic endophyte strains containing an additional copy of the perA gene.

Experimental Protocols

A detailed understanding of the perA gene's function has been achieved through a variety of molecular and analytical techniques. The following sections provide an overview of the key experimental protocols employed in the study of this compound synthesis.

perA Gene Knockout via Targeted Gene Displacement

This protocol outlines a general workflow for creating a perA knockout mutant in Epichloë species using homologous recombination.

a. Construction of the Gene Knockout Cassette:

A knockout cassette is constructed to replace the perA gene with a selectable marker, such as the hygromycin B phosphotransferase gene (hph). This is typically achieved through yeast recombinational cloning.

-

Primer Design: Design PCR primers to amplify approximately 1-1.5 kb regions of the 5' and 3' flanking sequences of the perA gene from Epichloë genomic DNA. The primers should include tails with homology to the selectable marker cassette and the cloning vector.

-

PCR Amplification: Amplify the 5' and 3' flanking regions and the selectable marker cassette using a high-fidelity DNA polymerase.

-

Yeast Recombinational Cloning: Co-transform Saccharomyces cerevisiae with the amplified 5' and 3' flanks, the selectable marker cassette, and a linearized yeast shuttle vector (e.g., pRS426). The yeast's homologous recombination machinery will assemble these fragments into a circular plasmid containing the complete knockout cassette.

-

Cassette Amplification: Amplify the final linear knockout cassette from the yeast DNA using primers specific to the vector sequences flanking the insertion site.

b. Fungal Transformation (PEG-Mediated Protoplast Transformation):

-

Protoplast Preparation: Grow the Epichloë strain in liquid culture. Harvest the mycelia and treat with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.7 M NaCl) to generate protoplasts.

-

Transformation: Mix the prepared protoplasts with the linear perA knockout cassette DNA. Add a solution of polyethylene (B3416737) glycol (PEG) and CaCl2 to facilitate DNA uptake.

-

Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer and the selective agent (e.g., hygromycin B).

-

Screening and Verification: Screen the resulting colonies by PCR using primers that flank the perA locus and primers internal to the perA gene to confirm the replacement of the native gene with the knockout cassette.

Heterologous Expression of perA

This protocol describes the expression of the perA gene in a different fungal host to confirm its singular role in this compound synthesis.

a. Cloning perA into an Expression Vector:

-

Gene Amplification: Amplify the full-length perA open reading frame from Epichloë cDNA using high-fidelity DNA polymerase.

-

Gateway Cloning:

-

Clone the amplified perA into a Gateway entry vector (e.g., pENTR/D-TOPO).

-

Perform an LR recombination reaction to transfer the perA gene from the entry clone into a fungal destination vector suitable for constitutive expression. The destination vector should contain a strong promoter and a selectable marker for the heterologous host.

-

b. Transformation of the Heterologous Host:

Transform the expression vector containing perA into a suitable fungal host (e.g., Aspergillus oryzae or a non-peramine producing Penicillium species) using an appropriate method such as PEG-mediated protoplast transformation or Agrobacterium-mediated transformation.

c. Analysis of this compound Production:

-

Culturing: Grow the transformed fungal colonies in a suitable liquid or solid medium.

-

Extraction: Extract the secondary metabolites from the fungal culture using an appropriate solvent.

-

Analysis: Analyze the extracts for the presence of this compound using analytical techniques such as LC-MS/MS or hydrophilic interaction chromatography (HILIC).

Quantification of this compound

a. Sample Preparation:

Extract this compound from fungal cultures or plant material using an acidic aqueous solution. The extract can be further purified using solid-phase extraction.

b. LC-MS/MS Analysis:

-

Chromatography: Separate the components of the extract using hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent like heptafluorobutyric acid.

-

Mass Spectrometry: Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the parent ion of this compound to a specific fragment ion is monitored for high selectivity and sensitivity.

Visualizing the Molecular Processes

To further clarify the concepts discussed, the following diagrams illustrate the this compound synthesis pathway and the experimental workflows.

perA Gene Knockout

perAReferences

- 1. researchgate.net [researchgate.net]

- 2. Global Changes in Asexual Epichloë Transcriptomes during the Early Stages, from Seed to Seedling, of Symbiotum Establishment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disparate Independent Genetic Events Disrupt the Secondary Metabolism Gene perA in Certain Symbiotic Epichloë Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disparate independent genetic events disrupt the secondary metabolism gene perA in certain symbiotic Epichloë species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nzgajournal.org.nz [nzgajournal.org.nz]

An In-Depth Technical Guide to the Insect Antifeedant Properties of Peramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peramine is a potent insect antifeedant alkaloid produced by endophytic fungi of the genus Epichloë, which live in symbiotic relationships with various grass species. This pyrrolopyrazine compound serves as a powerful deterrent against a range of insect herbivores, playing a crucial role in the defense mechanism of the host plant. This technical guide provides a comprehensive overview of the current understanding of this compound's antifeedant properties, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. While the precise molecular targets of this compound are still under investigation, this document synthesizes the available evidence, pointing towards the involvement of insect gustatory receptors and potential modulation of biogenic amine signaling pathways. This guide is intended to be a valuable resource for researchers in the fields of entomology, chemical ecology, and pesticide development.

Introduction

The co-evolution of plants and insects has led to the development of a vast arsenal (B13267) of chemical defenses in plants to deter herbivory. Among these, antifeedants are compounds that inhibit feeding behavior without causing immediate toxicity. This compound, a pyrrolopyrazine alkaloid first isolated from perennial ryegrass (Lolium perenne) infected with the endophytic fungus Acremonium loliae (now known as Epichloë festucae var. loliae), is a notable example of such a defense molecule[1]. Its production is a hallmark of the mutualistic relationship between the fungus and the host grass, providing the latter with protection against various insect pests. This guide delves into the technical details of this compound's antifeedant properties, offering a resource for scientists seeking to understand and potentially exploit this natural compound for pest management strategies.

Quantitative Antifeedant Activity of this compound

The antifeedant efficacy of this compound has been quantified against several insect species, with the Argentine stem weevil (Listronotus bonariensis) being the most extensively studied. The following tables summarize the available quantitative data.

Table 1: Antifeedant Activity of this compound against Listronotus bonariensis

| Life Stage | Bioassay Type | Concentration | Observed Effect | Reference |

| Adult | Feeding Deterrence | 0.1 µg/g | Significant deterrence | [2] |

| Larvae | Feeding Deterrence | 10 µg/g | Significant deterrence | [2] |

| Larvae | No-Choice Test | 2 µg/g | Reduced feeding and development | [2] |

| Adult | No-Choice Test | 46.5–184.2 ng/g | Weight loss or low weight gain | [3] |

Table 2: this compound Concentration in Ryegrass and its Effect on Listronotus bonariensis

| Plant Tissue | Condition | This compound Concentration (ng/g) | Effect on Insect | Reference |

| Leaves (E+) | Control | ~111.7 | Reduced larval survival | [4] |

| Leaves (E+) | Adult Herbivory | Increased by 135% | Increased deterrence | [4][5] |

| Stems (E+) | Adult Herbivory | Increased by 291% | Increased deterrence | [4][5] |

| Leaves (E+) | Larval Herbivory | Increased by 85% | Increased deterrence | [4][5] |

| Stems (E+) | Larval Herbivory | Increased by 216% | Increased deterrence | [4][5] |

Note: E+ denotes endophyte-infected plants.

Proposed Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifeedant effect is not yet fully elucidated. However, current evidence suggests a multi-faceted interaction with the insect's chemosensory and nervous systems.

Interaction with Gustatory Receptor Neurons (GRNs)

The primary mode of action for most antifeedants is the direct interaction with gustatory receptor neurons (GRNs) located in the insect's mouthparts, antennae, and tarsi. These neurons are responsible for detecting chemical cues in potential food sources and transmitting this information to the central nervous system, which in turn governs feeding behavior. It is hypothesized that this compound binds to specific gustatory receptors (GRs) on these neurons, triggering a deterrent signal that leads to the cessation of feeding. Electrophysiological studies are crucial to confirm this hypothesis by directly measuring the response of insect GRNs to this compound.

Potential Modulation of Biogenic Amine Signaling

Biogenic amines, such as octopamine (B1677172) and dopamine, are key neuromodulators in insects, regulating a wide array of physiological processes and behaviors, including feeding. The octopaminergic system, in particular, is a known target for several classes of insecticides. It is plausible that this compound could interfere with octopamine signaling, either by directly binding to octopamine receptors or by modulating the release or reuptake of octopamine. Such an interaction could disrupt the normal signaling cascades that promote feeding, leading to the observed antifeedant effect.

The octopamine signaling pathway can be broadly categorized into two main types based on their downstream effects:

-

α-adrenergic-like octopamine receptors (OctαRs): These receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

-

β-adrenergic-like octopamine receptors (OctβRs): These receptors are coupled to Gs proteins, which activate adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various target proteins.

Further research, such as receptor binding assays and measurement of second messenger levels (cAMP and intracellular Ca2+) in insect cells or tissues exposed to this compound, is necessary to validate this hypothesis.

Experimental Protocols

The evaluation of insect antifeedants requires standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments cited in the study of this compound.

Antifeedant Bioassays

This assay assesses the antifeedant effect of a compound when the insect has no alternative food source.

Objective: To determine the absolute deterrence of this compound.

Methodology:

-

Diet Preparation: Prepare an artificial diet suitable for the target insect species. Incorporate this compound at various concentrations into the diet. A control diet without this compound should also be prepared.

-

Experimental Setup: Place a pre-weighed amount of the treated or control diet into individual containers (e.g., petri dishes or multi-well plates).

-

Insect Introduction: Introduce a single, pre-weighed insect larva or adult into each container.

-

Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) for a specific duration (e.g., 24, 48, or 72 hours).

-

Data Collection: After the incubation period, record the final weight of the insect and the remaining diet.

-

Analysis: Calculate the amount of diet consumed, the insect's weight gain, and the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [ (C - T) / (C + T) ] * 100 Where C is the amount of control diet consumed, and T is the amount of treated diet consumed.

This assay evaluates the antifeedant effect when the insect is presented with a choice between treated and untreated food.

Objective: To determine the relative deterrence of this compound.

Methodology:

-

Diet Preparation: Prepare treated (with this compound) and untreated (control) diets. These can be artificial diets or leaf discs from a host plant.

-

Experimental Setup: In a single container (e.g., a petri dish), place equal amounts of the treated and untreated diet, spatially separated.

-

Insect Introduction: Introduce a single insect into the center of the container.

-

Incubation: Maintain the containers under controlled conditions for a defined period.

-

Data Collection: Measure the amount of consumed treated and untreated diet.

-

Analysis: Calculate the Feeding Deterrence Index (FDI) as described in the no-choice assay.

Electrophysiological Recordings from Gustatory Receptor Neurons

This technique allows for the direct measurement of the neural response to a chemical stimulus.

Objective: To determine if this compound activates or inhibits insect gustatory receptor neurons.

Methodology:

-

Insect Preparation: Immobilize the insect (e.g., a fly or moth) on a microscope slide. Extend the proboscis or expose the tarsal sensilla.

-

Electrode Preparation: Prepare a recording electrode from a fine-tipped glass capillary filled with a solution of this compound in an electrolyte. A reference electrode is placed in contact with the insect's body.

-

Recording: Under a microscope, bring the recording electrode into contact with a single gustatory sensillum.

-

Data Acquisition: Record the electrical activity (action potentials) of the neuron using a high-gain amplifier and data acquisition software.

-

Analysis: Analyze the firing rate of the neuron in response to this compound stimulation compared to a control stimulus (electrolyte solution alone).

Visualizations

Signaling Pathways

Caption: Proposed octopamine signaling pathways potentially modulated by this compound.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]

- 3. Structural model for ligand binding and channel opening of an insect gustatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathway underlying the octopaminergic modulation of myogenic contraction in the cricket lateral oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural model for ligand binding and channel opening of an insect gustatory receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Mechanism of Peramine: A Technical Guide to its Insecticidal Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the mechanism of action of peramine, a potent insect feeding deterrent. This guide synthesizes current knowledge, presenting detailed experimental methodologies, quantitative data, and novel visualizations of the proposed signaling pathways, providing a critical resource for the development of next-generation insecticides.

This compound, a pyrrolopyrazine alkaloid produced by endophytic fungi living in mutualistic symbiosis with various grasses, is a powerful natural defense against herbivorous insects. Its primary mode of action is the deterrence of feeding, effectively protecting host plants from significant damage. While the behavioral effects of this compound are well-documented, its precise molecular mechanism of action has remained a subject of ongoing investigation. This guide consolidates available evidence to present a coherent model of how this compound exerts its effects at the molecular and cellular levels.

Core Mechanism: Targeting the Insect Nervous System

The prevailing hypothesis posits that this compound's insecticidal activity stems from its interaction with the insect's nervous system, specifically targeting biogenic amine receptors. While direct binding studies on this compound are limited, its structural characteristics and the physiological responses it elicits in insects strongly suggest an interaction with octopamine (B1677172) and tyramine (B21549) receptors. These receptors are crucial for regulating a wide array of insect behaviors, including feeding, locomotion, and learning.

A Putative Role in Modulating Octopaminergic and Tyraminergic Signaling

Octopamine and tyramine are the invertebrate counterparts to the vertebrate adrenergic system (norepinephrine and epinephrine). They mediate their effects through G-protein coupled receptors (GPCRs), which, upon activation, trigger intracellular signaling cascades, often involving the second messenger cyclic AMP (cAMP). It is proposed that this compound acts as an antagonist or a modulator at these receptors, disrupting the normal physiological responses to octopamine and tyramine. This disruption is thought to manifest as a negative sensory input or a disruption of the motor patterns associated with feeding, leading to the observed deterrence.

dot

Caption: Proposed signaling pathway for this compound's feeding deterrent activity in insects.

Quantitative Data on this compound's Efficacy

The feeding deterrent properties of this compound have been quantified in various studies, primarily focusing on the Argentine stem weevil (Listronotus bonariensis), a major pest of ryegrass. The following table summarizes key quantitative data from behavioral assays.

| Insect Species | Assay Type | Effective Concentration | Observed Effect |

| Listronotus bonariensis (adult) | Choice Bioassay | 0.1 µg/g | Feeding Deterrence[1] |

| Listronotus bonariensis (larvae) | Choice Bioassay | 10 µg/g | Feeding Deterrence[1] |

| Listronotus bonariensis (larvae) | No-Choice Bioassay | 2 µg/g | Reduced feeding and development[1] |

| Listronotus bonariensis (adult) | Artificial Diet | 46.5 to 184.2 ng/g | Antifeedant effect and weight loss[2][3] |

Key Experimental Protocols

Understanding the mechanism of action of this compound relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments cited in the study of insect feeding deterrents and neuropharmacology.

Insect Feeding Deterrence Bioassay (Choice Test)

This assay is fundamental to quantifying the repellent properties of a compound.

Objective: To determine if insects exhibit a preference between a food source treated with a test compound and an untreated control.

Methodology:

-

Preparation of Diet: An artificial diet is prepared and divided into two batches. One batch is treated with a known concentration of this compound dissolved in a suitable solvent. The other batch, serving as the control, is treated with the solvent alone.

-

Assay Arena: A petri dish or a similar small arena is prepared. The treated and untreated diet portions are placed at opposite sides of the arena.

-

Insect Introduction: A pre-determined number of insects (e.g., 20 adult Argentine stem weevils) are introduced into the center of the arena.

-

Incubation: The arena is maintained under controlled conditions (temperature, humidity, and light cycle) for a specific duration (e.g., 24-48 hours).

-

Data Collection: The amount of diet consumed from both the treated and control portions is measured. This can be done by weighing the diet before and after the experiment or by analyzing digital images of the diet to quantify the area consumed.

-

Calculation of Feeding Deterrence Index (FDI): The FDI is calculated using the formula: FDI (%) = [ (C - T) / (C + T) ] x 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed.

dot

Caption: Workflow for a typical choice feeding deterrence bioassay.

Electrophysiological Recording from Insect Gustatory Receptor Neurons (GRNs)

This technique allows for the direct measurement of the neural response to chemical stimuli.

Objective: To determine if this compound elicits a direct response from the taste-sensing neurons of an insect.

Methodology:

-

Insect Preparation: The insect is immobilized, and a reference electrode is inserted into the body. The sensory organ of interest (e.g., the antenna or labellum) is exposed.

-

Electrode Preparation: A recording electrode, typically a fine glass capillary, is filled with a solution containing the test compound (this compound) at a specific concentration.

-

Recording: The tip of the recording electrode is brought into contact with a single gustatory sensillum on the sensory organ.

-

Data Acquisition: The electrical activity (action potentials) of the gustatory receptor neurons within the sensillum is recorded using a high-gain amplifier and digitized for computer analysis.

-

Analysis: The firing rate and pattern of the neurons in response to this compound are analyzed and compared to responses elicited by control solutions (e.g., solvent alone or known stimulants and deterrents).

dot

Caption: Experimental workflow for electrophysiological recording from insect gustatory neurons.

Radioligand Binding Assay

This biochemical assay is used to study the interaction of a ligand (like this compound) with its receptor.

Objective: To determine if this compound can bind to specific receptors (e.g., octopamine or tyramine receptors) and to quantify its binding affinity.

Methodology:

-

Receptor Preparation: Membranes from insect tissues known to express the target receptors (e.g., brain or specific ganglia) or from cell lines heterologously expressing the receptor of interest are prepared.

-

Radioligand: A radiolabeled ligand known to bind to the target receptor (e.g., [³H]-octopamine) is used.

-

Competition Assay: The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor (this compound).

-

Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of this compound can be calculated. The Ki value is a measure of the affinity of this compound for the receptor.

dot

Caption: Workflow for a competitive radioligand binding assay.

Future Directions

While significant progress has been made in understanding the behavioral effects of this compound, further research is needed to definitively elucidate its molecular mechanism of action. Future studies should focus on:

-

Direct Binding Studies: Utilizing radiolabeled this compound or competitive binding assays with a wider range of insect biogenic amine receptor subtypes to identify the primary molecular target(s).

-

Electrophysiology on Recombinant Receptors: Expressing candidate insect receptors in heterologous systems (e.g., Xenopus oocytes or HEK cells) and using electrophysiological techniques to directly measure the effect of this compound on receptor function.

-

In Vivo Neuroimaging: Employing advanced imaging techniques to visualize the neural circuits affected by this compound in real-time within the insect brain.

The continued investigation into the mechanism of action of this compound holds significant promise for the development of novel, effective, and environmentally benign strategies for insect pest management. This technical guide provides a solid foundation for these future research endeavors.

References

- 1. Knockdown of a β-Adrenergic-Like Octopamine Receptor Affects Locomotion and Reproduction of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel insect feeding deterrent from ryegrass infected with the endophyte Acremonium loliae - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Octopamine receptor subtypes and their modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Peramine Production in Perennial Ryegrass: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peramine is a potent insect-feeding deterrent produced by the fungal endophyte Epichloë festucae, which lives in a mutualistic symbiosis with perennial ryegrass (Lolium perenne). This pyrrolopyrazine alkaloid provides the host plant with significant protection against a range of insect pests, thereby enhancing pasture persistence and productivity. The biosynthesis of this compound is a streamlined process, primarily governed by a single, multi-functional gene, perA, which encodes the non-ribosomal peptide synthetase (NRPS), PerA. This technical guide provides an in-depth overview of this compound production, including its biosynthetic pathway, the genetic and enzymatic machinery involved, detailed experimental protocols for its study, and a summary of quantitative data on its production. The content is designed to serve as a comprehensive resource for researchers in natural product chemistry, fungal genetics, and crop protection.

This compound Biosynthesis Pathway

The production of this compound is remarkably efficient, requiring only a single pathway-specific protein, the non-ribosomal peptide synthetase (NRPS) known as this compound synthetase (PerA).[1] This enzyme is encoded by the perA gene (also referred to as EF103) within the Epichloë festucae genome.[2] The PerA enzyme is a two-module NRPS that catalyzes the condensation of two amino acid precursors: L-arginine and 1-pyrroline-5-carboxylate, which is a cyclized form of L-proline.[3]

The biosynthesis is proposed to proceed through the following key steps, all catalyzed by the multifunctional PerA enzyme:

-

Adenylation (A): Activation of the two precursor amino acids, L-arginine and 1-pyrroline-5-carboxylate, by ATP to form aminoacyl-AMP intermediates.

-

Thiolation (T): Covalent tethering of the activated amino acids to the phosphopantetheinyl arms of the thiolation domains within the NRPS.

-

Condensation (C): Formation of a peptide bond between the two tethered amino acids.

-

N-methylation (M): Methylation of the peptide intermediate.

-

Reductive Release and Cyclization (R):* The final step involves the reductive release of the dipeptide from the enzyme, followed by a cyclization reaction to form the characteristic pyrrolopyrazine ring structure of this compound.[3]

A crucial co-factor for the activity of the PerA synthetase is supplied by a phosphopantetheinyl transferase (PPTase), an enzyme that is generally present in fungi and is not specific to the this compound pathway.[2]

Genetic Locus and Regulation

The perA gene is the central genetic determinant for this compound synthesis.[4] Its presence and integrity are directly correlated with the ability of an Epichloë strain to produce this compound.[4] Interestingly, some Epichloë strains that do not produce this compound harbor a non-functional perA allele, often characterized by a deletion in the region encoding the C-terminal reductase domain (R*).[5]